molecular formula C16H14N4O7S3 B2773882 (Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-75-2

(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2773882
CAS No.: 865247-75-2
M. Wt: 470.49
InChI Key: MAVDKYIMKKCIRT-VLGSPTGOSA-N
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Description

(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative designed for research purposes. This compound features a complex molecular architecture, integrating a 5-nitrothiophene carboxamide moiety and a sulfamoyl group onto a benzothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry . The benzothiazole nucleus is a versatile pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The specific substitution pattern on this molecule suggests potential for investigation in multiple research areas. The 6-sulfamoyl group is a key functional moiety that may be explored for its role in enzyme inhibition, while the nitro-heterocyclic component can contribute to electron-affinity and redox properties. Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns aimed at developing new therapeutic agents. Its mechanism of action is hypothesized to involve interaction with various biological targets, potentially leading to the inhibition of cell proliferation or microbial replication, though its specific profile requires empirical validation . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O7S3/c1-2-27-14(21)8-19-10-4-3-9(30(17,25)26)7-12(10)29-16(19)18-15(22)11-5-6-13(28-11)20(23)24/h3-7H,2,8H2,1H3,(H2,17,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDKYIMKKCIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure is characterized by a thiophene ring, an imine linkage, and a sulfonamide moiety, which are essential for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. In particular, it has been shown to inhibit key enzymes involved in inflammation:

  • Cyclooxygenase (COX) : The compound demonstrated IC50 values of 314 μg/mL for COX-1 and 130 μg/mL for COX-2, indicating moderate inhibitory activity against these enzymes .
  • 5-Lipoxygenase (5-LOX) : A more potent inhibition was observed with an IC50 value of 105 μg/mL. This suggests that the compound may serve as a lead for the development of new anti-inflammatory drugs targeting 5-LOX, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .

The efficacy was further supported by in vivo studies using a carrageenan-induced edema model. The compound showed significant reductions in edema at various dosages (10 mg/kg to 30 mg/kg), with the highest reduction observed at 30 mg/kg after five hours .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogens, particularly those included in the ESKAPE panel, which consists of bacteria known for their resistance to antibiotics. Preliminary results indicated that this compound exhibits promising antimicrobial activity, although specific MIC values were not detailed in the available literature .

The biological activity of this compound can be attributed to several factors:

  • Enzyme Inhibition : The structural components of the compound allow it to interact with and inhibit key enzymes involved in inflammatory pathways.
  • Molecular Interactions : The presence of nitro and sulfonamide groups enhances binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.
  • Structural Rigidity : The acylhydrazone moiety contributes to the rigidity necessary for effective enzyme interaction, which is critical for its biological efficacy .

Table 1: Biological Activity Summary

PropertyValue
COX-1 IC50314 μg/mL
COX-2 IC50130 μg/mL
5-LOX IC50105 μg/mL
Edema Reduction (30 mg/kg)40.58% at hour five

Table 2: Comparison with Standard Anti-inflammatory Drugs

CompoundCOX-1 IC50 (μg/mL)COX-2 IC50 (μg/mL)5-LOX IC50 (μg/mL)
(Z)-ethyl ...314130105
ZileutonN/AN/A~100

Case Studies

A notable case study involved evaluating the compound's effects on human cell lines. In vitro tests demonstrated that it could reduce inflammatory markers significantly in treated cells compared to controls. Further research is underway to explore its potential as a therapeutic agent against chronic inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit promising antimicrobial properties. For instance, derivatives containing the nitrothiophene moiety have been evaluated for their ability to inhibit bacterial growth. A study demonstrated that related compounds showed significant activity against various Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anti-inflammatory Potential

The compound's structure suggests it may interact with inflammatory pathways. A study on similar thiazole derivatives revealed their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The synthesized compounds displayed IC₅₀ values in the low micromolar range, indicating strong anti-inflammatory potential .

Protein Interaction Studies

The activity of this compound can be explored through high-throughput screening methods to assess its interaction with various biological targets. Compounds with similar structures have been shown to inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's . This suggests that the compound could be investigated for its neuroprotective properties.

Pesticide Development

Given its biological activity, there is potential for this compound to be developed as a pesticide or herbicide. Compounds with nitro and sulfonamide functionalities have been studied for their effectiveness against agricultural pests and pathogens . The structural diversity allows for modifications that could enhance efficacy and specificity.

Data Table: Comparison of Biological Activities

Compound NameKey FeaturesBiological Activity
Compound ANitro groupAntibacterial
Compound BThiazole ringAnti-inflammatory
Compound CSulfonamide groupAnticancer
Target CompoundEthyl ester & NitrothiopheneNeuroprotective potential

Case Studies

  • Antimicrobial Activity Study : A series of derivatives were synthesized based on the thiazole framework, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The lead compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL .
  • Anti-inflammatory Research : In vivo studies using carrageenan-induced edema models showed that related compounds reduced inflammation by over 40% at optimal doses, highlighting their therapeutic potential in treating inflammatory conditions .
  • Neuroprotective Investigations : A recent study focused on the effects of thiazole derivatives on protein misfolding diseases found that certain compounds significantly inhibited amyloid formation in vitro, suggesting a pathway for further research into neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for (Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

Synthesis typically involves multi-step pathways:

  • Thiazole Core Formation : The Hantzsch reaction is employed to construct the benzo[d]thiazole ring, utilizing α-halocarbonyl compounds and thiourea derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Functionalization : Subsequent coupling of 5-nitrothiophene-2-carbonyl chloride to the thiazole’s imino group via nucleophilic acyl substitution. The sulfamoyl group is introduced using sulfamoyl chloride under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., Z-configuration of the imino group) and detect impurities. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and thiophene regions .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies the molecular formula (e.g., C₁₇H₁₅N₃O₇S₃) and detects isotopic patterns for bromine or sulfur .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?

Contradictions often arise from dynamic processes (e.g., tautomerism) or overlapping signals. Strategies include:

  • Variable-Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures (−40°C in CDCl₃) .
  • Computational Validation : Density Functional Theory (DFT)-predicted chemical shifts (using Gaussian 16) are compared to experimental data to assign ambiguous signals .
  • Isotopic Labeling : ¹⁵N-labeled intermediates clarify nitrogen environments in the thiazole and imino groups .

Q. What computational approaches predict the compound’s mechanism of action and binding affinity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase. The sulfamoyl group’s hydrogen-bonding with active-site residues (e.g., Arg120 in COX-2) is a key focus .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in solvated systems, highlighting conformational changes in the nitro-thiophene moiety .
  • QSAR Modeling : Hammett constants (σ) of substituents (e.g., -NO₂, -SO₂NH₂) correlate with antimicrobial IC₅₀ values to guide structural optimization .

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Design of Experiments (DoE) : Response Surface Methodology (RSM) identifies optimal conditions (e.g., 1.2 equiv. of 5-nitrothiophene carbonyl chloride, 24 hr reaction time at 25°C) .

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